Photocolouration Quantum Yield: 8-Nitro-DPC Underperforms 6-Nitro-DPC by ~17% at 180 K
On a common 2,2-diphenyl-2H-chromene (DPC) scaffold, the 8-nitro substitution yields a measurably lower photocolouration quantum yield compared to the 6-nitro regioisomer. This indicates that the position of the nitro group modulates the efficiency of the photochemical ring-opening process, a critical performance parameter for photochromic material design [1].
| Evidence Dimension | UV photocolouration quantum yield (Φ_colouration) |
|---|---|
| Target Compound Data | Φ = 0.55 (8-nitro-DPC) |
| Comparator Or Baseline | Φ = 0.66 (6-nitro-DPC) |
| Quantified Difference | ΔΦ = −0.11 (−16.7% relative to 6-nitro-DPC) |
| Conditions | Calculated at 180 K using the integral method; toluene or equivalent non-polar solvent; 2,2-diphenyl-2H-chromene scaffold |
Why This Matters
For procurement decisions in photochromic materials research, the 17% lower quantum yield of the 8-nitro isomer relative to its 6-nitro counterpart directly impacts device efficiency and must be factored into formulation design.
- [1] Martins, C. I.; Coelho, P. J.; Carvalho, L. M.; Oliveira-Campos, A. M. F.; Samat, A.; Guglielmetti, R. Structure effects on the photobehaviour of 2,2-diphenyl(2H)chromenes. J. Photochem. Photobiol. A: Chem. 2009, 205, 114–121. (Quantum yields of 0.55 for 8-nitro-DPC and 0.66 for 6-nitro-DPC at 180 K.) View Source
